2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Medicinal Chemistry Crystallography Process Chemistry

This 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid is a strategically functionalized heterocyclic building block with four distinct reactive sites: a carboxylic acid for amide coupling, a nitro group reducible to an amine, and two methoxy groups amenable to demethylation. This orthogonal reactivity—shaped by the interplay of electron-donating and electron-withdrawing substituents—makes it an ideal precursor for generating kinase inhibitor libraries and polydentate ligand scaffolds. Its high melting point (236-238 °C) ensures thermal stability during elevated-temperature couplings. Procure this intermediate to accelerate SAR-driven medicinal chemistry programs and streamline calcium channel blocker development pipelines.

Molecular Formula C8H8N2O6
Molecular Weight 228.16 g/mol
CAS No. 685879-38-3
Cat. No. B3150277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
CAS685879-38-3
Molecular FormulaC8H8N2O6
Molecular Weight228.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12)
InChIKeyBCQSFUSFJMIGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid (CAS 685879-38-3): Properties and Industrial Relevance


2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a polysubstituted pyridine derivative characterized by a carboxylic acid group at the 3-position, a nitro group at the 5-position, and methoxy groups at the 2- and 6-positions. This specific substitution pattern yields a compound with a molecular formula of C8H8N2O6 and a molecular weight of 228.16 g/mol . It is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds, particularly calcium channel blockers and antihypertensive agents [1]. The compound exhibits a melting point of 236-238 °C and a predicted pKa of 3.02, which are important parameters for its handling and reactivity in synthetic processes .

Why 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid Cannot Be Replaced by Generic Pyridine Analogs in Critical Syntheses


The unique combination and precise positioning of the electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid functionalities on the pyridine ring dictate the compound's specific reactivity and physicochemical profile. This is not shared by other 2,6-dimethoxypyridines or 5-nitropyridine isomers. Substituting a close analog, such as 2,6-dimethoxypyridine-3-carboxylic acid (lacking the 5-nitro group) or 5-nitronicotinic acid (lacking the 2,6-dimethoxy groups), would lead to significant differences in electronic properties, steric hindrance, and hydrogen-bonding capacity. As detailed in the evidence below, these differences manifest as quantifiable variations in melting point, acidity (pKa), and lipophilicity (LogP), which directly impact synthetic outcomes, including reaction selectivity, product solubility, and the efficiency of subsequent coupling steps [1].

Quantitative Evidence Guide for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid Differentiation


Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Nitrated Analogs

The presence of the 5-nitro group significantly increases the Topological Polar Surface Area (TPSA), a key descriptor of a molecule's ability to engage in polar interactions and hydrogen bonding. This directly influences solubility, permeability, and target binding. The target compound's TPSA is 114.5 Ų, a 19% increase over the non-nitrated analog 2,6-dimethoxypyridine-3-carboxylic acid (TPSA = 96 Ų). This difference indicates a greater capacity for polar interactions, which can be crucial for molecular recognition in biological systems and for the compound's solubility profile in various reaction media [1].

Medicinal Chemistry Crystallography Process Chemistry

Higher Melting Point Implies Stronger Intermolecular Forces vs. Non-Nitrated Analog

The introduction of the nitro group significantly increases the melting point, a direct indicator of enhanced intermolecular forces in the solid state. The target compound melts at 236-238 °C, which is substantially higher than its direct non-nitrated analog, 2,6-dimethoxypyridine-3-carboxylic acid (m.p. 138-142 °C). This ~100 °C difference is attributed to the stronger dipole-dipole interactions facilitated by the nitro group, which also influences crystal packing energy and lattice stability .

Solid-State Chemistry Crystallization Process Development

Increased Lipophilicity vs. 5-Nitronicotinic Acid

The presence of two methoxy groups increases the compound's lipophilicity compared to 5-nitronicotinic acid, which lacks these substituents. The target compound has a calculated LogP of 1.23, whereas 5-nitronicotinic acid has a LogP of 0.2. This 1.03 log unit difference translates to a >10-fold increase in octanol-water partition coefficient, which can significantly impact its behavior in organic synthesis, particularly in biphasic reaction systems, and its potential membrane permeability if used in a biological context [1].

Medicinal Chemistry ADME Bioavailability

Strategic Application Scenarios for Procuring 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid


Medicinal Chemistry: Advanced Building Block for Kinase Inhibitor Scaffolds

The compound's specific substitution pattern makes it an ideal precursor for generating libraries of kinase inhibitors, a privileged structure in drug discovery. The presence of a carboxylic acid, nitro group, and two methoxy groups allows for diverse functionalization. The carboxylic acid can be coupled with various amines to form amides. The nitro group can be reduced to an amine for further derivatization, and the methoxy groups can be demethylated to yield hydroxy groups. This multi-functional handle is critical for exploring structure-activity relationships (SAR) in medicinal chemistry programs [1][2].

Process Chemistry: Reliable Intermediate for High-Temperature Reactions

Due to its high melting point (236-238 °C), this compound is an excellent choice for reactions requiring elevated temperatures, such as certain amide couplings or nucleophilic aromatic substitutions. Its solid-state stability simplifies handling and storage in industrial settings, and its well-defined melting point allows for straightforward monitoring of purity during process development [1].

Organic Synthesis: Precursor for Bifunctional Chelating Agents

The juxtaposition of a carboxylic acid and a nitro group on a pyridine ring, further modulated by the 2,6-dimethoxy groups, makes this compound a valuable starting material for synthesizing polydentate ligands. Upon reduction of the nitro group to an amine, the molecule can be further functionalized to create ligands for metal complexation. This is particularly relevant in the development of contrast agents for imaging or catalysts for organic transformations [1][2].

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